N-(2,3-Dihydro-1H-inden-5-yl)acetamid

Übersicht

Beschreibung

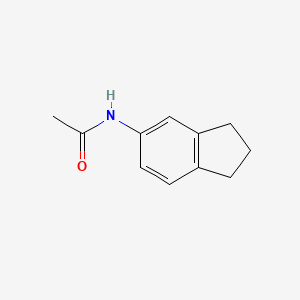

N-(2,3-Dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes an indane moiety linked to an acetamide group.

Wissenschaftliche Forschungsanwendungen

N-(2,3-Dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including anti-inflammatory and analgesic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide typically involves the acylation of 2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2,3-Dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The indane ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wirkmechanismus

The mechanism by which N-(2,3-Dihydro-1H-inden-5-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may act as a stabilizer of the CLOCK:BMAL1 interaction, which is crucial in regulating circadian rhythms . Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

- 5-Acetamidoindan

- N-(5-Indanyl)acetamide

- N-2,3-Dihydro-1H-inden-5-ylacetamide

Comparison: N-(2,3-Dihydro-1H-inden-5-yl)acetamide is unique due to its specific substitution pattern on the indane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and potential therapeutic applications .

Biologische Aktivität

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is characterized by its indene structure, which consists of a fused bicyclic system. The molecular formula is CHNO, with a molecular weight of approximately 189.21 g/mol. The presence of the acetamide group enhances its reactivity and potential for biological interactions.

The biological activity of N-(2,3-Dihydro-1H-inden-5-yl)acetamide is believed to involve several mechanisms:

- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Circadian Rhythm Regulation : Research indicates that this compound may stabilize the CLOCK:BMAL1 interaction, which is crucial for regulating circadian rhythms.

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory properties of N-(2,3-Dihydro-1H-inden-5-yl)acetamide. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Pain relief in animal models | |

| Circadian rhythm modulation | Stabilization of CLOCK:BMAL1 interaction |

Case Studies

- Animal Model Studies : In a study involving scopolamine-induced memory impairment in mice, administration of N-(2,3-Dihydro-1H-inden-5-yl)acetamide resulted in significant improvements in learning and memory functions. The compound exhibited neuroprotective effects against oxidative stress .

- Cell Culture Studies : In vitro assays demonstrated that N-(2,3-Dihydro-1H-inden-5-yl)acetamide effectively reduced nitric oxide (NO) production in macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2,3-Dihydro-1H-inden-5-yl)acetamide, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Indanyl)acetamide | Indanyl substitution | Moderate anti-inflammatory effects |

| 5-Acetamidoindan | Acetamido group | Limited analgesic properties |

| N-(2,3-Dihydro-1H-inden-5-yl)acetamide | Unique indene structure | Stronger anti-inflammatory and analgesic effects |

Future Research Directions

Ongoing research aims to further elucidate the mechanisms behind the biological activities of N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Key areas for future studies include:

- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.

- Clinical Trials : Exploring its efficacy and safety in human subjects for potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYOJAPRKMBKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347864 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59856-06-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.